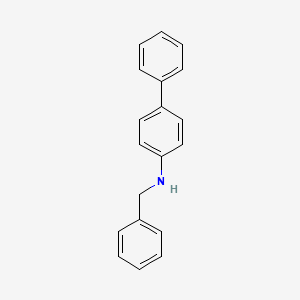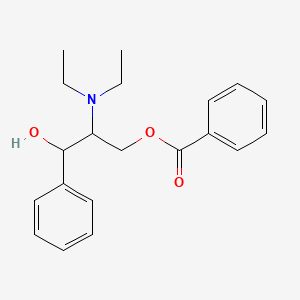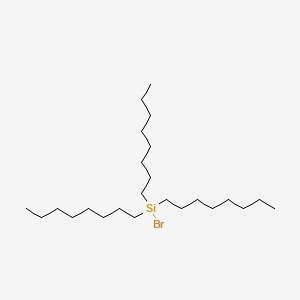
Silane, bromotrioctyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bromotrioctylsilane is an organosilicon compound with the molecular formula C24H51BrSi . It is characterized by the presence of a bromine atom bonded to a silicon atom, which is further bonded to three octyl groups. This compound is used in various chemical processes due to its unique properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Bromotrioctylsilane can be synthesized through the reaction of trioctylsilane with bromine. The reaction typically occurs under controlled conditions to ensure the selective bromination of the silicon atom. The general reaction is as follows: [ \text{Trioctylsilane} + \text{Bromine} \rightarrow \text{Bromotrioctylsilane} ]
Industrial Production Methods: In industrial settings, the production of bromotrioctylsilane involves large-scale bromination processes. The reaction is carried out in specialized reactors equipped with temperature and pressure control systems to optimize yield and purity. The use of catalysts and solvents may also be employed to enhance the reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: Bromotrioctylsilane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide or alkoxide ions, leading to the formation of silanol or siloxane derivatives.
Reduction Reactions: The compound can be reduced to trioctylsilane using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Bromotrioctylsilane can be oxidized to form silanols or siloxanes in the presence of oxidizing agents.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium tert-butoxide in anhydrous conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Hydrogen peroxide or other peroxides under mild conditions.
Major Products:
Substitution: Silanol or siloxane derivatives.
Reduction: Trioctylsilane.
Oxidation: Silanols or siloxanes.
Applications De Recherche Scientifique
Bromotrioctylsilane has a wide range of applications in scientific research, including:
Biology: Employed in the modification of biomolecules to enhance their stability and reactivity.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of bromotrioctylsilane involves the reactivity of the bromine-silicon bond. The bromine atom can be readily substituted by nucleophiles, leading to the formation of various silicon-containing compounds. The silicon atom can also participate in hydrosilylation reactions, where it adds across unsaturated bonds, forming new carbon-silicon bonds.
Molecular Targets and Pathways:
Nucleophilic Substitution: The bromine atom is the primary target for nucleophilic attack.
Hydrosilylation: The silicon atom participates in the addition to unsaturated bonds, facilitated by catalysts such as platinum or rhodium complexes.
Comparaison Avec Des Composés Similaires
Bromotrioctylsilane can be compared with other similar compounds, such as:
Trioctylsilane: Lacks the bromine atom, making it less reactive in substitution reactions.
Bromotrimethylsilane: Contains smaller alkyl groups, leading to different reactivity and steric effects.
Bromotriethylsilane: Similar to bromotrioctylsilane but with shorter alkyl chains, affecting its solubility and reactivity.
Uniqueness: Bromotrioctylsilane is unique due to its long alkyl chains, which provide hydrophobic properties and influence its reactivity in various chemical processes. This makes it particularly useful in applications where both reactivity and hydrophobicity are desired.
Propriétés
Numéro CAS |
68900-90-3 |
|---|---|
Formule moléculaire |
C24H51BrSi |
Poids moléculaire |
447.7 g/mol |
Nom IUPAC |
bromo(trioctyl)silane |
InChI |
InChI=1S/C24H51BrSi/c1-4-7-10-13-16-19-22-26(25,23-20-17-14-11-8-5-2)24-21-18-15-12-9-6-3/h4-24H2,1-3H3 |
Clé InChI |
GRMBPTONJVRIHJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC[Si](CCCCCCCC)(CCCCCCCC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


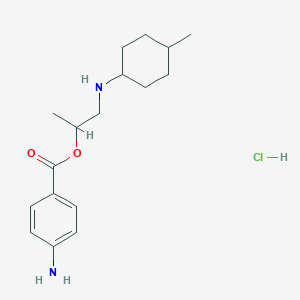
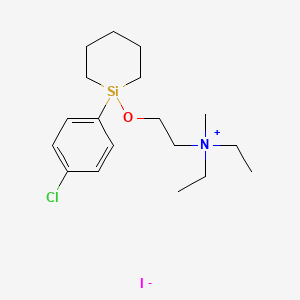
![3-(3-Pyridinyl)-6,7,8,8a-tetrahydro-5H-[1,2]oxazolo[5,4-b]azepine](/img/structure/B13765225.png)
![1-[3-(2,5-dioxopyrrol-1-yl)-2,4,5,6-tetrafluorophenyl]pyrrole-2,5-dione](/img/structure/B13765237.png)
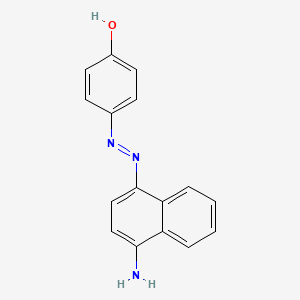

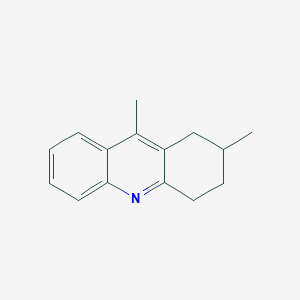
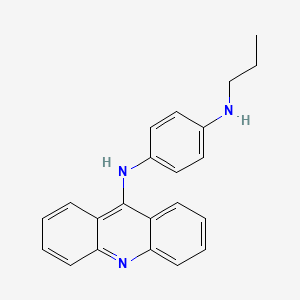


![Methyl 2-[1,1,1,3,3,3-hexadeuterio-2-(phenylmethoxycarbonylamino)propan-2-yl]-5-hydroxy-6-oxo-1-(trideuteriomethyl)pyrimidine-4-carboxylate](/img/structure/B13765280.png)
